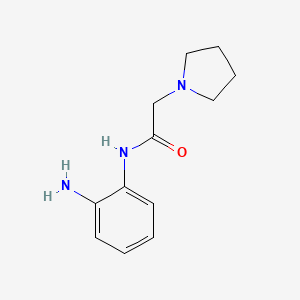

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide

Description

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is an acetamide derivative featuring a 2-aminophenyl group linked to a pyrrolidinyl moiety via an acetamide bridge. For instance, highlights the reactivity of N-(2-aminophenyl)acetamide derivatives with acylpyruvic acids to form enamines, indicating a versatile scaffold for functionalization . The pyrrolidinyl group, a five-membered nitrogen-containing ring, is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target binding .

Properties

IUPAC Name |

N-(2-aminophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXUYDNLQYXMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588364 | |

| Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91646-50-3 | |

| Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common and efficient method involves the use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) at room temperature overnight to ensure complete conversion.

- Reagents: 2-(1-pyrrolidinyl)acetic acid, 2-aminophenyl amine, HATU, DIPEA

- Solvent: DMF

- Temperature: Room temperature

- Time: Overnight (12-18 hours)

The reaction proceeds through activation of the carboxylic acid by HATU forming an active ester intermediate, which then reacts with the amine to form the amide bond.

Workup and Purification

After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by reverse-phase preparative high-performance liquid chromatography (prep-HPLC) using gradients of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to afford the pure compound as a trifluoroacetate salt.

Alternative Synthetic Routes and Considerations

Protection/Deprotection Strategies

In cases where the amino group on the 2-aminophenyl moiety is reactive or prone to side reactions, it may be protected temporarily using Boc (tert-butyloxycarbonyl) or other protecting groups. After the amide bond formation, the protecting group can be removed under acidic conditions to yield the free amine.

Representative Data Table: Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 2-(1-pyrrolidinyl)acetic acid, 2-aminophenyl amine | Commercially available or synthesized |

| Coupling Reagent | HATU | Efficient amide bond formation |

| Base | N,N-diisopropylethylamine (DIPEA) | Neutralizes acid byproducts |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, dissolves reagents |

| Temperature | Room temperature (20-25 °C) | Mild conditions to preserve functional groups |

| Reaction Time | 12-18 hours | Overnight stirring for completion |

| Workup | Extraction with ethyl acetate, drying, concentration | Standard organic workup |

| Purification | Preparative HPLC (RP-HPLC) | Ensures >95% purity |

| Yield | Typically 50-70% | Depends on scale and purity requirements |

Research Findings and Notes

- The coupling strategy using HATU and DIPEA in DMF is a well-established method for amide bond formation, providing good yields and high purity of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide.

- The compound is often isolated as its trifluoroacetate salt to improve stability and handling characteristics during purification.

- Protection of the amino group is optional but recommended if side reactions are observed during synthesis.

- Metal-catalyzed methods, although more complex, can be employed for derivatives or analogs to introduce additional substituents or stereochemistry.

- Purification by prep-HPLC is critical due to the compound’s polarity and the presence of closely related impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves the reaction of 2-aminophenyl derivatives with pyrrolidine-based acetamides. Variations in substituents on the aromatic ring and the pyrrolidine moiety can significantly influence the compound's biological properties. For example, studies have shown that modifications at the nitrogen or carbon adjacent to the amide group can enhance its potency as an analgesic or anticonvulsant agent .

Anticonvulsant Activity

Research indicates that derivatives of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide exhibit notable anticonvulsant properties. In animal models, certain derivatives demonstrated efficacy in reducing seizure activity, particularly in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one study highlighted a specific derivative that showed significant protection against seizures in 50% of tested animals at a dosage of 30 mg/kg .

Opioid Receptor Agonism

Some analogs of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide have been evaluated for their activity as opioid kappa agonists. These compounds displayed potent analgesic effects in preclinical models, indicating potential for development as pain management medications. For example, one compound was found to be five times more active than its racemic counterpart in inducing analgesia .

Case Study: Analgesic Effects

A case study involving a series of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide derivatives demonstrated significant analgesic effects in mouse models of abdominal constriction. The most potent compound achieved an ED50 value of 0.04 mg/kg, suggesting strong efficacy for further clinical exploration .

Pharmacovigilance Insights

Real-world data analyses have also been conducted to assess the safety profiles of drugs derived from this class of compounds. A systematic review highlighted the importance of electronic health records (EHRs) in identifying adverse effects associated with similar pharmacological agents, reinforcing the need for ongoing monitoring during clinical use .

The following table summarizes key findings from various studies regarding the biological activity of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide derivatives:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and pharmacological activities of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide with related acetamide derivatives:

Key Observations :

- The 2-aminophenyl group is critical for interactions in some analogs (e.g., enamine formation in ), while substitutions like methoxy or pyridinyl enhance target specificity .

- Pyrrolidinyl groups improve binding in certain contexts, such as interactions with HIS163 in SARS-CoV-2 protease inhibitors .

Pharmacological Activity Comparison

Anticancer Activity:

- Compound 38 () demonstrated "remarkable" activity against HCT-1, MCF-7, and PC-3 cancer cells, attributed to the quinazoline-sulfonyl and pyrrolidinyl groups enhancing cytotoxicity .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () showed potent FPR2 agonist activity, linked to anti-inflammatory and chemotactic effects in neutrophils .

Antimicrobial Activity:

- Compounds 47–50 () exhibited activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with benzo[d]thiazole-sulfonyl groups contributing to membrane disruption .

Antiviral Activity:

- 5RGX and 5RGZ () inhibited SARS-CoV-2 main protease with binding affinities < −22 kcal/mol, leveraging pyridine-pyrrolidinyl interactions for target engagement .

Tables and Figures :

- Table 1 : Structural and pharmacological comparison of acetamide derivatives.

- Table 2 : Synthesis methods and conditions.

Biological Activity

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide features an aromatic amine group and a pyrrolidine ring, which may confer unique chemical properties compared to similar compounds. Its structure allows for various interactions with biological macromolecules, influencing its biological activity.

The mechanism of action of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, it has been shown to act as a potential opioid kappa agonist, which could have implications in pain management and other therapeutic areas .

Anticancer Properties

Recent studies have evaluated the anticancer properties of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide using various cancer cell lines. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human lung adenocarcinoma (A549) cells. For example, compounds with specific structural modifications showed reduced viability in A549 cells compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity against A549 Cells

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide | 78-86% | Less effective |

| Compound with 4-chlorophenyl substitution | 64% | More effective |

| Compound with 4-bromophenyl substitution | 61% | More effective |

Antimicrobial Activity

In addition to its anticancer effects, N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide has been studied for its antimicrobial properties. Some derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications in treating resistant infections .

Case Studies

Several case studies highlight the efficacy of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide and its derivatives:

- Case Study 1 : A derivative was tested in a murine model for pain relief and demonstrated potent analgesic effects comparable to established opioid treatments .

- Case Study 2 : Another study reported that modifications to the compound's structure significantly enhanced its anticancer activity against melanoma and pancreatic cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What are the established synthetic routes for N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via condensation reactions. A validated route involves reacting ethyl 2-(1-pyrrolidinyl)acetate with 1,2-diaminobenzene in dry dichloromethane (DCM) using TBTU (coupling agent) and lutidine (base) at room temperature . Optimization includes:

- Solvent selection : DCM ensures high solubility and low side reactions.

- Catalyst efficiency : TBTU improves amide bond formation yield (typically >75%).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the pyrrolidine ring (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 168–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 248.1543) .

- X-ray Diffraction (XRD) : Used for crystallographic analysis if single crystals are obtained (e.g., to confirm intramolecular hydrogen bonding) .

Q. What preliminary pharmacological screening models are used to assess its bioactivity?

Methodological Answer: Initial screens include:

- In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like MCF-7 or HepG2).

- Molecular docking against targets such as HDAC (histone deacetylase) or EGFR (epidermal growth factor receptor) to predict binding affinity (e.g., docking scores ≤-8.5 kcal/mol suggest strong interactions) .

- ADMET prediction : Computational tools (e.g., SwissADME) evaluate pharmacokinetic properties like logP (optimal range: 2–3.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces HDAC inhibition by ~40% due to altered steric effects .

- Aminophenyl modifications : Electron-withdrawing groups (e.g., -NO) at the para position enhance cytotoxicity (IC values drop from 12 µM to 4 µM in leukemia cells) .

- Acetamide linker optimization : Shortening the chain decreases solubility but improves membrane permeability (PAMPA assay: 65% absorption vs. 45% for longer chains).

Q. What computational strategies resolve contradictions in experimental data (e.g., conflicting binding affinities)?

Methodological Answer: Discrepancies are addressed via:

- Molecular Dynamics (MD) simulations : Assess protein-ligand stability over 100 ns (RMSD <2 Å indicates stable binding) .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between enantiomers (ΔΔG ≤0.5 kcal/mol suggests minor variations) .

- Density Functional Theory (DFT) : Analyzes HOMO-LUMO gaps (e.g., 4.2 eV correlates with redox stability in biological environments) .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

Methodological Answer:

- Liver microsomal assays : Incubation with rat/human liver microsomes (37°C, NADPH cofactor) measures half-life (t). Ideal t >60 minutes indicates low clearance.

- CYP450 inhibition screening : IC values >10 µM suggest minimal drug-drug interaction risks.

- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Key Research Gaps and Future Directions

- Mechanistic clarity : Resolve conflicting binding modes via cryo-EM or XFEL studies .

- In vivo efficacy : Conduct PK/PD studies in rodent models to validate computational ADMET predictions .

- Target selectivity : Use proteome-wide profiling (e.g., kinome screens) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.